Olprinone hydrochloride

説明

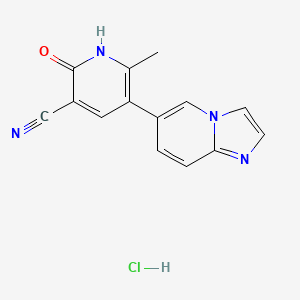

Structure

3D Structure of Parent

特性

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTBMBAQRAOAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045813 | |

| Record name | Olprinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119615-63-3 | |

| Record name | Olprinone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119615-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olprinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olprinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olprinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLPRINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Olprinone Hydrochloride in Cardiac Myocytes

Introduction

This compound is a potent and selective phosphodiesterase III (PDE3) inhibitor used in the clinical setting for the short-term management of acute heart failure, particularly in patients who have undergone cardiac surgery.[1][2][3] Its therapeutic efficacy stems from its dual positive inotropic and vasodilatory effects, which enhance myocardial contractility while reducing cardiac workload.[1][2][4] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on cardiac myocytes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Selective Phosphodiesterase III Inhibition

The primary molecular target of olprinone in cardiac myocytes is phosphodiesterase type III (PDE3), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By selectively inhibiting PDE3, olprinone prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[3][5] This selectivity is crucial, as different PDE isoforms are responsible for regulating distinct signaling pathways. The PDE3A isoform is predominantly responsible for modulating contractility in the heart.[7]

Quantitative Data: Inhibitory Potency of Olprinone

The selectivity of olprinone for PDE3 over other PDE isoforms has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Phosphodiesterase Isoform | IC50 (μM) |

| PDE1 | 150 |

| PDE2 | 100 |

| PDE3 | 0.35 |

| PDE4 | 14 |

| Data sourced from MedchemExpress.[8] |

This data clearly demonstrates that olprinone is significantly more potent at inhibiting PDE3 compared to other major PDE isoforms found in the cardiovascular system, underpinning its specific mechanism of action.

Signaling Pathway in Cardiac Myocytes

The elevation of intracellular cAMP concentration triggers a cascade of downstream signaling events, primarily mediated by the activation of Protein Kinase A (PKA).

-

PDE3 Inhibition: Olprinone binds to and inhibits the catalytic activity of the PDE3 enzyme.

-

cAMP Accumulation: The inhibition of PDE3 leads to a localized increase in the concentration of cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various target proteins.

-

Phosphorylation of Key Substrates: Activated PKA phosphorylates several crucial proteins involved in excitation-contraction coupling:

-

L-type Calcium Channels (LTCC): Phosphorylation of LTCCs on the sarcolemma increases their probability of opening, leading to an enhanced influx of calcium (Ca2+) into the cell during the plateau phase of the action potential.[2][4]

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum (SR).

-

Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).

-

These coordinated phosphorylation events result in a larger and faster intracellular Ca2+ transient, leading to a more forceful contraction (positive inotropy) and a quicker relaxation phase (lusitropy).[9]

Caption: Olprinone inhibits PDE3, increasing cAMP and activating PKA.

Effects on Hemodynamics and Cardiac Performance

Studies in conscious pigs with pacing-induced heart failure demonstrated the significant effects of olprinone on key cardiac performance indicators.

| Parameter | Dose of Olprinone (μg/kg/min) | Maximal Change (%) |

| Cardiac Output (CO) | 3.0 | +40.0 ± 10.8 |

| Stroke Volume (SV) | 3.0 | +25.6 ± 6.9 |

| LV dP/dtmax | 3.0 | +43.9 ± 11.2 |

| Left Arterial Pressure (LAP) | 3.0 | -35.9 ± 7.3 |

| Systemic Vascular Resistance (SVR) | 3.0 | -27.9 ± 4.8 |

| Data adapted from a study on conscious pigs with heart failure.[10] |

These results highlight olprinone's ability to improve ventricular function by increasing contractility (↑ LV dP/dtmax) and reducing both preload (↓ LAP) and afterload (↓ SVR).[10]

Experimental Protocols

The characterization of olprinone's mechanism of action relies on a suite of specialized experimental techniques.

1. Phosphodiesterase (PDE) Activity Assay

-

Objective: To quantify the inhibitory effect of olprinone on PDE3 activity.

-

Methodology (Fluorescence Polarization Assay): [11][12]

-

Reaction Setup: Recombinant human PDE3A enzyme is incubated in a reaction buffer containing a fluorescein-labeled cAMP substrate (cAMP-FAM).

-

Inhibitor Addition: Varying concentrations of olprinone are added to the reaction wells. A control group with no inhibitor is included.

-

Incubation: The reaction is incubated at room temperature to allow for enzymatic degradation of cAMP-FAM.

-

Detection: A phosphate-binding agent is added. This agent binds to the phosphate group of the hydrolyzed substrate (AMP-FAM), forming a large, slow-rotating complex.

-

Measurement: A microplate reader measures fluorescence polarization. Low polarization indicates a small, rapidly rotating molecule (uncleaved cAMP-FAM), signifying PDE inhibition. High polarization indicates the large complex, signifying PDE activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the olprinone concentration.

-

Caption: Workflow for a fluorescence polarization-based PDE activity assay.

2. Intracellular cAMP Measurement

-

Objective: To measure the change in cAMP levels in cardiac myocytes following olprinone treatment.

-

Methodology (Competitive ELISA): [13][14]

-

Cell Culture and Treatment: Isolated adult rat ventricular myocytes or cultured cardiomyocytes are treated with olprinone for a specified duration.

-

Cell Lysis: The cells are lysed to release intracellular contents, including cAMP.

-

Assay Plate: The cell lysate is added to a microtiter plate pre-coated with an anti-cAMP antibody.

-

Competition: A known amount of enzyme-linked cAMP (e.g., cAMP-Alkaline Phosphatase conjugate) is added to the wells. The cAMP from the cell lysate competes with the enzyme-linked cAMP for binding to the antibody.

-

Washing and Substrate Addition: The plate is washed to remove unbound reagents. A chemiluminescent or colorimetric substrate is added, which is converted by the bound enzyme.

-

Signal Detection: The resulting signal (luminescence or absorbance) is measured. The signal intensity is inversely proportional to the amount of cAMP in the cell lysate.

-

Quantification: A standard curve is generated using known concentrations of cAMP to determine the absolute concentration in the samples.

-

3. Intracellular Ca2+ Transient Measurement

-

Objective: To visualize and quantify the effect of olprinone on the amplitude and kinetics of Ca2+ transients in single cardiomyocytes.

-

Methodology (Fluorescent Ca2+ Indicators): [15][16][17][18]

-

Cell Loading: Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye in the cytosol.

-

Perfusion and Stimulation: The loaded cell is placed on the stage of an inverted microscope equipped for fluorescence imaging and is continuously superfused with a physiological salt solution. The myocyte is field-stimulated with platinum electrodes to elicit regular contractions.

-

Drug Application: After recording baseline Ca2+ transients, the superfusion solution is switched to one containing olprinone.

-

Image Acquisition: The cell is excited with light of the appropriate wavelength, and the emitted fluorescence is captured by a high-speed camera or a photomultiplier tube.

-

Data Analysis: Custom software is used to analyze the recorded fluorescence intensity over time. The fluorescence signal (F) is typically normalized to the baseline fluorescence (F0) to yield the F/F0 ratio. Key parameters are extracted from the transient waveform, including:

-

Peak amplitude (systolic Ca2+)

-

Time to peak

-

Transient duration at 50% and 90% decay

-

Decay rate (tau), reflecting SERCA2a activity.

-

-

Caption: Experimental workflow for measuring intracellular Ca²⁺ transients.

4. Myofilament Ca2+ Sensitivity Assay

-

Objective: To determine if olprinone directly alters the sensitivity of the contractile apparatus to Ca2+.

-

Methodology (Skinned Fiber Technique): [19][20][21][22]

-

Fiber Preparation: Small bundles of cardiac muscle fibers (trabeculae) or single myocytes are "skinned" by treating them with a detergent (e.g., Triton X-100). This process permeabilizes the cell membranes, removing intracellular Ca2+ handling mechanisms but leaving the myofilaments intact and functional.

-

Experimental Setup: The skinned fiber is attached between a force transducer and a motor arm to control its length.

-

Activating Solutions: The fiber is sequentially bathed in a series of solutions with precisely buffered free Ca2+ concentrations (expressed as pCa, where pCa = -log[Ca2+]).

-

Force Measurement: The steady-state isometric force generated by the fiber is measured at each pCa level, from a fully relaxing solution (high pCa) to a maximally activating solution (low pCa).

-

Drug Effect: The entire procedure is repeated in the presence of olprinone and activated PKA to assess any direct effects on the force-pCa relationship.

-

Data Analysis: The force generated at each pCa is normalized to the maximum force. A sigmoidal curve is fitted to the data, and the pCa50 (the pCa at which 50% of maximal force is produced) is determined. A leftward shift in the curve (increased pCa50) indicates Ca2+ sensitization, while a rightward shift indicates desensitization.

-

The mechanism of action of this compound in cardiac myocytes is centered on its selective inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP, activation of PKA, and subsequent phosphorylation of key proteins involved in calcium handling. The resulting enhancement of Ca2+ influx and sarcoplasmic reticulum Ca2+ reuptake collectively augment myocardial contractility and improve relaxation, providing the mechanistic basis for its therapeutic use in acute heart failure. The detailed experimental protocols outlined provide a framework for the continued investigation of olprinone and the development of novel cardiotonic agents.

References

- 1. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]

- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 10. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Quantitation of Intracellular cAMP [bio-protocol.org]

- 14. Quantify cAMP by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 15. ahajournals.org [ahajournals.org]

- 16. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 17. Research Portal [scholarship.libraries.rutgers.edu]

- 18. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]

- 20. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for assessing cardiac myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation [frontiersin.org]

Olprinone Hydrochloride: A Technical Guide to a Selective PDE3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olprinone hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor characterized by its significant positive inotropic and vasodilatory effects.[1][2][3] This dual action makes it a valuable agent in the management of acute heart failure, particularly in postoperative settings.[4][5] By preventing the degradation of cyclic adenosine monophosphate (cAMP), olprinone enhances cardiac contractility and promotes vascular smooth muscle relaxation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, detailed experimental protocols, and key signaling pathways.

Introduction

Olprinone is a pyridinone derivative that selectively inhibits the PDE3 isozyme.[1][3] This inhibition leads to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells, resulting in increased cardiac output and reduced systemic vascular resistance.[6] Marketed in Japan since 1996, it is primarily used for the short-term treatment of acute heart failure.[7] This document serves as a technical resource for researchers and professionals involved in cardiovascular drug discovery and development, offering in-depth information on the scientific and technical aspects of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the PDE3 enzyme. PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in cellular signaling.

-

In Cardiac Myocytes: Increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, respectively, resulting in a stronger myocardial contraction (positive inotropic effect).[8]

-

In Vascular Smooth Muscle Cells: In contrast to its effect in the heart, elevated cAMP in vascular smooth muscle cells leads to the inhibition of myosin light chain kinase (MLCK).[9] This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[9]

This dual mechanism of action allows olprinone to improve cardiac function by both increasing the heart's pumping ability and reducing the afterload against which it has to work.

Signaling Pathway in Cardiac Myocytes

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Systematic review and meta-analysis of the efficacy of olprinone and MEFV gene in treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olprinone - Wikipedia [en.wikipedia.org]

- 8. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

The In Vivo Pharmacokinetics and Metabolism of Olprinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olprinone hydrochloride is a potent and selective phosphodiesterase III (PDE3) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), Olprinone exerts positive inotropic and vasodilatory effects, making it a valuable therapeutic agent in the management of acute heart failure.[1][2] A thorough understanding of its pharmacokinetics and metabolism is crucial for its safe and effective clinical use, as well as for the development of novel PDE3 inhibitors. This technical guide provides an in-depth overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, based on available scientific literature.

Pharmacokinetics

The pharmacokinetic profile of Olprinone has been characterized in healthy volunteers and in patients undergoing cardiac surgery. The plasma concentration of Olprinone is best described by a two-compartment model following intravenous administration.[1][3]

Pharmacokinetic Parameters in Healthy Male Volunteers

A study involving healthy male volunteers who received a single continuous infusion of Olprinone provided the following key pharmacokinetic parameters.

| Parameter | Value | Unit | Reference |

| Total Clearance (CL) | 7.37 | mL/minute/kg | [1][3] |

| Volume of Distribution (Central Compartment, Vc) | 134 | mL/kg | [1][3] |

| Intercompartmental Clearance (Q) | 7.75 | mL/minute/kg | [1][3] |

| Volume of Distribution (Peripheral Compartment, Vp) | 275 | mL/kg | [1][3] |

| Half-life (alpha phase) | 5.4 | minutes | [3] |

| Half-life (beta phase) | 57.7 | minutes | [3] |

Pharmacokinetic Parameters in Patients Undergoing Cardiac Surgery

In patients undergoing cardiac surgery with cardiopulmonary bypass, the pharmacokinetic parameters of Olprinone were also investigated.

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 7.13 | mL/minute/kg | [3] |

| Volume of Distribution (Vd) | 802 | mL/kg | [3] |

| Elimination Half-life (t½) | 97.1 | minutes |

Metabolism

The primary route of metabolism for Olprinone is through hepatic biotransformation.

Metabolic Pathway

Olprinone is metabolized in the liver via phase II conjugation, specifically through glucuronidation, to form a glucuronide conjugate.[3] This process increases the water solubility of the compound, facilitating its excretion. While it is known that the drug undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) enzyme responsible for this reaction has not been identified in the reviewed literature. Furthermore, the precise location of glucuronide conjugation on the Olprinone molecule has not been definitively determined.

Excretion

The primary route of elimination for Olprinone and its metabolite is via the kidneys. The glucuronide conjugate is excreted in the urine.

Experimental Protocols

Determination of Olprinone in Plasma

A common analytical method for the quantification of Olprinone in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Detailed Steps:

-

Sample Collection: Whole blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation.

-

Internal Standard: An internal standard is added to the plasma samples to ensure accuracy and precision during sample preparation and analysis.

-

Liquid-Liquid Extraction: Olprinone and the internal standard are extracted from the plasma matrix using an organic solvent.

-

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution.

-

HPLC Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column to separate Olprinone from other plasma components.

-

MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of Olprinone and the internal standard.

Signaling Pathway

Olprinone's therapeutic effects are mediated through the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Conclusion

This compound exhibits a predictable pharmacokinetic profile, characterized by a two-compartment model and hepatic metabolism primarily through glucuronidation. Its elimination is mainly renal. The analytical methods for its quantification in biological matrices are well-established. While the primary metabolic pathway is known, further research is warranted to identify the specific UGT enzymes involved and to fully elucidate the structure of its glucuronide metabolite. This detailed understanding will further aid in optimizing its therapeutic use and in the development of future drugs in its class.

References

- 1. Population pharmacokinetics of olprinone in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of rapid and high-throughput LC-MS/MS method for quantification of olprinone in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Olprinone Hydrochloride: From Bench to Bedside

An In-depth Technical Guide on the Discovery and Development of a Key Phosphodiesterase III Inhibitor

Olprinone hydrochloride, a potent and selective phosphodiesterase III (PDE3) inhibitor, has carved a niche in the management of acute heart failure. This technical guide provides a comprehensive overview of its discovery, development, and the scientific journey that established its therapeutic utility. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, preclinical pharmacology, and clinical evidence that underpin its use.

Discovery and Synthesis: A Tale of a Novel Scaffold

The quest for new inotropic agents with vasodilatory properties led researchers to explore various heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold emerged as a promising starting point. While the specific details of the initial high-throughput screening and lead identification for olprinone are not extensively published, the development likely stemmed from systematic modifications of this core structure to optimize potency and selectivity for PDE3.

Several synthetic routes for olprinone (designated as E-1020 during development) have been reported. A common pathway involves the initial synthesis of the imidazo[1,2-a]pyridine core, followed by the construction of the substituted pyridone ring.

Synthesis Workflow:

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, olprinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.

In the heart, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling. This leads to an increased influx of calcium into the cardiomyocytes, resulting in enhanced myocardial contractility (positive inotropic effect).

In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the phosphorylation of myosin light chain kinase. This inhibits the contraction of smooth muscle, resulting in vasodilation. This dual action of positive inotropy and vasodilation is a hallmark of PDE3 inhibitors.

Signaling Pathway of this compound:

Preclinical Pharmacology

In Vitro Studies

The inhibitory activity of olprinone against various phosphodiesterase isozymes was a critical step in its characterization.

Table 1: In Vitro PDE Inhibitory Activity of Olprinone

| PDE Isozyme | IC50 (µM) |

| PDE1 | 150 |

| PDE2 | 100 |

| PDE3 | 0.35 |

| PDE4 | 14 |

| Data compiled from publicly available sources.[1][2] |

These results demonstrate the high selectivity of olprinone for PDE3.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

A common method for assessing PDE inhibition is a radioisotope-based assay.

Workflow for a typical PDE Inhibition Assay:

In Vivo Studies

Preclinical studies in various animal models were crucial to establish the in vivo efficacy and safety profile of olprinone.

Animal Models of Heart Failure:

Commonly used large animal models to induce heart failure for preclinical testing include:

-

Pacing-induced heart failure: Rapid ventricular pacing over several weeks leads to cardiac remodeling and impaired function.

-

Ischemia-reperfusion models: Ligation of a coronary artery followed by reperfusion mimics myocardial infarction and subsequent heart failure.

Experimental Protocol: Hemodynamic Assessment in a Canine Model of Heart Failure (General Protocol)

-

Animal Model: Anesthetized dogs with heart failure induced by rapid ventricular pacing.

-

Instrumentation: Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration. A Swan-Ganz catheter is inserted into the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. A catheter is also placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt).

-

Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion.

-

Hemodynamic Monitoring: Key parameters such as heart rate, mean arterial pressure, cardiac index, pulmonary arterial pressure, and left ventricular dP/dt are continuously recorded.

Table 2: Hemodynamic Effects of Olprinone in a Canine Model of Heart Failure

| Parameter | Change with Olprinone |

| Heart Rate | Slight Increase |

| Mean Arterial Pressure | Slight Decrease |

| Cardiac Index | Significant Increase |

| Systemic Vascular Resistance | Significant Decrease |

| Left Ventricular dP/dt max | Significant Increase |

| Qualitative summary based on published preclinical data. |

Clinical Development

Following promising preclinical results, this compound entered clinical trials to evaluate its safety and efficacy in humans.

Pharmacokinetics in Humans

Pharmacokinetic studies were conducted in healthy volunteers and patients to understand the absorption, distribution, metabolism, and excretion of olprinone.

Table 3: Population Pharmacokinetic Parameters of Olprinone in Healthy Male Volunteers

| Parameter | Value (per kg body weight) |

| Total Clearance (CL) | 7.37 mL/minute/kg |

| Volume of Central Compartment (V1) | 134 mL/kg |

| Intercompartmental Clearance (Q) | 7.75 mL/minute/kg |

| Volume of Peripheral Compartment (V2) | 275 mL/kg |

| Elimination Half-life (t1/2β) | ~58 minutes |

| Data from a study in healthy male volunteers.[3] |

Clinical Trials in Acute Heart Failure

Clinical trials have demonstrated the efficacy of olprinone in patients with acute heart failure. A study involving patients undergoing coronary artery bypass grafting showed that olprinone administration led to a significant increase in cardiac index and a decrease in systemic vascular resistance, facilitating weaning from cardiopulmonary bypass.[4]

Table 4: Hemodynamic Effects of Olprinone in Patients After Coronary Artery Bypass Grafting

| Parameter | Olprinone Group (Change) | Control Group (Change) |

| Cardiac Index | Significantly Higher | Lower |

| Systemic Vascular Resistance | Significantly Lower | Higher |

| Blood Lactic Acid | Significantly Lower | Higher |

| Qualitative summary of findings from a clinical trial.[4] |

Clinical Trial Protocol: A Phase I study of Olprinone for Low Central Venous Pressure Management during Hepatectomy (Illustrative Example)

-

Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) of olprinone during hepatectomy.

-

Design: 3+3 cohort dose-escalation study.

-

Intervention: Intraoperative administration of olprinone.

-

Primary Endpoints: MTD and DLT.

-

Secondary Endpoints: Trends in central venous pressure and circulatory dynamics.

This ongoing trial highlights the exploration of olprinone in new therapeutic areas.[5]

Conclusion

The development of this compound represents a successful example of targeted drug discovery. From the identification of a promising chemical scaffold to the elucidation of its mechanism of action and confirmation of its clinical efficacy, the journey of olprinone underscores the rigorous process of modern drug development. Its selective PDE3 inhibition provides a valuable therapeutic option for the management of acute heart failure, offering both inotropic support and vasodilation. Ongoing research continues to explore the full therapeutic potential of this important cardiovascular drug.

References

- 1. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]

- 5. content.abcam.com [content.abcam.com]

Olprinone Hydrochloride: A Technical Guide to its Inotropic and Vasodilatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Olprinone hydrochloride is a selective phosphodiesterase III (PDE3) inhibitor recognized for its dual therapeutic actions: positive inotropy and vasodilation.[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of olprinone, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PDE3 Inhibition

Olprinone's primary molecular target is the phosphodiesterase type III enzyme. By selectively inhibiting PDE3, olprinone prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within cardiac and vascular smooth muscle cells.[3][4] This elevation in intracellular cAMP is the central event that triggers the distinct physiological responses in these tissues.

The signaling cascade initiated by olprinone is bifurcated, leading to positive inotropic effects in the heart and vasodilatory effects in the vasculature.

Inotropic Effect in Cardiomyocytes

In cardiac muscle cells, the increase in cAMP activates Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in excitation-contraction coupling. A primary target is the L-type calcium channel, and its phosphorylation enhances calcium (Ca2+) influx into the cell during an action potential.[4] This surge in intracellular calcium increases the contractility of the myocardial fibers, resulting in a positive inotropic effect.[3]

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, the elevated cAMP levels also lead to PKA activation. However, the downstream effects differ from those in cardiomyocytes. PKA activation in these cells leads to the inhibition of myosin light chain kinase (MLCK). MLCK is essential for the phosphorylation of myosin, a critical step for muscle contraction. By inhibiting MLCK, olprinone effectively uncouples the calcium signal from the contractile machinery, leading to smooth muscle relaxation and vasodilation.[5] This results in a reduction of both preload and afterload on the heart.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various preclinical and clinical studies.

Table 1: Inotropic Effects of this compound

| Parameter | Model | Dose/Concentration | Observed Effect | Reference |

| Cardiac Output (CO) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 40.0 ± 10.8% | [6] |

| Stroke Volume (SV) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 25.6 ± 6.9% | [6] |

| LV dP/dt(max) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 43.9 ± 11.2% | [6] |

| Cardiac Index (CI) | Human (Post-Cardiac Surgery) | Effective Plasma Conc: 40-60 ng/mL | Emax: 3.39 L/min/m² | [7] |

| Cardiac Index (CI) | Human (Subarachnoid Hemorrhage) | 10 µg/kg bolus + 0.2 µg/kg/min | Significant Increase | [8] |

| Cardiac Output (CO) | Dogs (Ischemia-Reperfusion) | Not Specified | Significantly High | [9] |

Table 2: Vasodilatory Effects of this compound

| Parameter | Model | Dose/Concentration | Observed Effect | Reference |

| Systemic Vascular Resistance (SVR) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↓ 27.9 ± 4.8% | [6] |

| Left Arterial Pressure (LAP) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↓ 35.9 ± 7.3% | [6] |

| Systemic Vascular Resistance Index (SVRI) | Human (Post-Cardiac Surgery) | Effective Plasma Conc: 40-60 ng/mL | Emax: 2795.8 dynes·sec·m⁻²·cm⁻⁵ | [7] |

| Systemic Vascular Resistance Index (SVRI) | Dogs (Ischemia-Reperfusion) | Not Specified | Significantly Low | [9] |

| Mean Aortic Pressure | Dogs (Hypoxic Pulmonary Hypertension) | 100 µg/kg | Significant Decrease | [10] |

| Pulmonary Vascular Resistance | Dogs (Hypoxic Pulmonary Hypertension) | 100 µg/kg | Significant Decrease | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inotropic and vasodilatory agents. Below are representative protocols derived from published studies on olprinone.

In Vitro Vasodilation Assessment in Isolated Rabbit Coronary Artery

This protocol is designed to measure the direct effect of olprinone on vascular smooth muscle relaxation.

-

Tissue Preparation :

-

Male Japan White albino rabbits are anesthetized with pentobarbitone sodium (40 mg/kg, i.v.) and exsanguinated.[11]

-

The heart is excised and placed in Krebs solution. The distal segment of the left circumflex coronary artery is dissected.[11]

-

The artery is cut into a strip (approx. 1 mm long, 0.15 mm wide), and the endothelium is removed by gentle rubbing.[11]

-

-

Experimental Setup :

-

The arterial strip is mounted horizontally in a 0.3 ml chamber and superfused with oxygenated Krebs solution at 4 ml/min.[11]

-

One end of the strip is pinned down, and the other is attached to a strain gauge transducer to measure isometric force.[11]

-

Resting tension is adjusted to achieve a maximum contraction in response to 80 mM K+.[11]

-

-

Measurement :

-

Contraction is induced in the arterial strip using an agent like acetylcholine (ACh).

-

Olprinone is added to the superfusion solution in increasing concentrations.

-

The resulting relaxation (decrease in isometric force) is recorded and used to calculate an EC50 value.[11]

-

In Vivo Hemodynamic Assessment in a Canine Model of Heart Failure

This protocol evaluates the integrated inotropic and vasodilatory effects of olprinone in a large animal model of cardiac dysfunction.

-

Model Induction :

-

Instrumentation and Monitoring :

-

Anesthetized dogs are instrumented for hemodynamic monitoring. A continuous cardiac output/oximetry thermodilution catheter (e.g., Swan-Ganz) is inserted via a jugular vein.[7]

-

Parameters such as cardiac index (CI), systemic vascular resistance index (SVRI), heart rate, and mean aortic pressure are continuously recorded.[7][10]

-

-

Drug Administration and Data Collection :

-

A baseline hemodynamic profile is established.

-

Olprinone is administered intravenously, either as a bolus injection (e.g., 10, 30, 100 µg/kg) or as a continuous infusion (e.g., 0.2 µg/kg/min).[7][10]

-

Hemodynamic parameters are measured at predefined intervals before, during, and after drug administration to determine the dose-dependent effects.[6][10]

-

Conclusion

This compound demonstrates potent, dual-acting cardiovascular effects rooted in its selective inhibition of PDE3. The resulting increase in cAMP produces a positive inotropic action in the heart and a significant vasodilatory effect in the peripheral vasculature. This combined action makes it a valuable agent for the short-term treatment of acute heart failure, particularly in postoperative settings.[4][9] The quantitative data and established experimental protocols provide a robust framework for further research and development in this class of compounds.

References

- 1. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. i-repository.net [i-repository.net]

- 8. Effects of olprinone on systemic and cerebral circulation in patients with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of olprinone on myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hemodynamic effects of intravenous administration of this compound on experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intimate Dance of Drug and Target: A Technical Guide to the Molecular Docking of Olprinone with Phosphodiesterase 3

For Immediate Release

A Deep Dive into the Computational Analysis of a Key Cardiovascular Drug Interaction

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular docking studies of Olprinone with its target, phosphodiesterase 3 (PDE3). Olprinone is a selective PDE3 inhibitor used in the treatment of acute heart failure, valued for its positive inotropic and vasodilatory effects. Understanding the molecular interactions between Olprinone and PDE3 is paramount for the rational design of novel, more effective therapeutics. This document provides a detailed examination of the binding energetics, a step-by-step experimental protocol for in silico analysis, and visualizations of the critical signaling pathways involved.

Quantitative Analysis of Olprinone's Interaction with Phosphodiesterase Isozymes

Olprinone exhibits a marked selectivity for phosphodiesterase 3, a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The following table summarizes the inhibitory activity of Olprinone across various PDE isozymes, highlighting its potency and selectivity for PDE3. While direct binding energy values from a specific Olprinone-PDE3 docking study are not publicly available, the binding affinity of a structurally related PDE3 inhibitor, Cilostazol, has been reported as -8.79 kcal/mol, offering a valuable reference point for the expected binding energy of Olprinone.

| PDE Isozyme | IC50 (μM) | Estimated Binding Energy (kcal/mol) |

| PDE1 | 150 | Not Applicable |

| PDE2 | 100 | Not Applicable |

| PDE3 | 0.35 | ~ -8.79 (based on Cilostazol) |

| PDE4 | 14 | Not Applicable |

Table 1: Inhibitory concentrations (IC50) of Olprinone for various phosphodiesterase (PDE) isozymes. The estimated binding energy is based on the reported value for the PDE3 inhibitor Cilostazol.

In Silico Experimental Protocol: Molecular Docking of Olprinone with PDE3

This section outlines a detailed, representative protocol for performing a molecular docking study of Olprinone with the catalytic domain of PDE3. This protocol is based on established methodologies and utilizes widely accessible bioinformatics tools.

Preparation of the Receptor (Phosphodiesterase 3)

-

1.1. Retrieval of Protein Structure: Obtain the 3D crystal structure of the human phosphodiesterase 3A (PDE3A) catalytic domain. A suitable starting point is a homology model, given the availability of the crystal structure of the highly similar PDE3B.

-

1.2. Protein Clean-up: Remove all non-essential molecules from the protein structure file, including water molecules, co-crystallized ligands, and any non-standard residues.

-

1.3. Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

1.4. Charge Assignment: Assign appropriate partial charges to all atoms of the protein. The CHARMm force field is a suitable choice for this step.

-

1.5. File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (Olprinone)

-

2.1. Ligand Structure Generation: Obtain the 2D structure of Olprinone from a chemical database such as PubChem.

-

2.2. 3D Structure Conversion and Optimization: Use a molecular editor like Avogadro to convert the 2D structure into a 3D conformation. Perform an initial geometry optimization and energy minimization to obtain a stable, low-energy conformation.

-

2.3. Addition of Hydrogens and Charge Calculation: Add hydrogen atoms to the ligand structure and calculate the Gasteiger partial charges.

-

2.4. Torsional Degrees of Freedom: Define the rotatable bonds within the Olprinone molecule to allow for conformational flexibility during the docking simulation.

-

2.5. File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking Simulation

-

3.1. Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the PDE3A catalytic domain. The active site is characterized by key catalytic residues, including a conserved histidine (H840 in PDE3A) and another histidine important for inhibitor binding (H869 in PDE3A).

-

3.2. Docking Execution: Perform the molecular docking simulation using AutoDock Vina. This program will explore various conformations and orientations of Olprinone within the defined grid box and calculate the binding affinity for each pose.

-

3.3. Analysis of Results: Analyze the docking results to identify the binding pose with the lowest binding energy, which represents the most probable binding mode. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between Olprinone and the amino acid residues of the PDE3A active site.

Visualizing the Molecular Landscape

To better understand the complex biological processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway affected by Olprinone.

Caption: Molecular Docking Workflow for Olprinone and PDE3.

Caption: PDE3 Signaling Pathway and Inhibition by Olprinone.

Conclusion

This technical guide provides a foundational understanding of the molecular interactions between Olprinone and its therapeutic target, PDE3. The detailed experimental protocol serves as a roadmap for researchers seeking to conduct their own in silico investigations. The visualization of the associated signaling pathway further clarifies the mechanism of action of this important cardiovascular drug. A deeper comprehension of these molecular dynamics will undoubtedly pave the way for the development of next-generation PDE3 inhibitors with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols: Olprinone Hydrochloride in a Rat Model of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olprinone hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, has demonstrated significant cardioprotective effects in preclinical rat models of myocardial infarction (MI). By preventing the degradation of cyclic adenosine monophosphate (cAMP), olprinone enhances cardiac contractility and induces vasodilation.[1][2][3] These application notes provide a comprehensive overview of the use of olprinone in a rat model of MI, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying signaling pathways. Olprinone has been shown to improve cardiac function, reduce infarct size, and modulate inflammatory responses following ischemia-reperfusion injury.[4][5][6]

Mechanism of Action

Olprinone selectively inhibits PDE3, an enzyme that degrades cAMP.[1][7] This inhibition leads to an increase in intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.[8] In the heart, elevated cAMP enhances calcium ion influx, resulting in a positive inotropic effect (increased contractility).[1][3] In vascular smooth muscle, increased cAMP leads to vasodilation, reducing both preload and afterload on the heart.[1][9] Additionally, olprinone has been shown to exert anti-inflammatory and anti-apoptotic effects, further contributing to its cardioprotective properties.[4][5]

Key Signaling Pathways

The cardioprotective effects of olprinone are mediated by several key signaling pathways. As a PDE3 inhibitor, its primary action is to increase intracellular cAMP, which in turn activates Protein Kinase A (PKA). This pathway is crucial for the drug's inotropic and vasodilatory effects. Furthermore, studies have indicated that olprinone's protective mechanisms involve the activation of the PI3K-Akt pathway and the inhibition of the mitochondrial permeability transition pore (mPTP), which are critical in cell survival and apoptosis.

Caption: Olprinone's signaling cascade in cardioprotection.

Experimental Protocols

Rat Model of Myocardial Infarction (Ischemia-Reperfusion)

A commonly used and reproducible method for inducing myocardial infarction in rats is through the temporary occlusion of the left anterior descending (LAD) coronary artery.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., pentobarbital sodium, isoflurane)

-

Mechanical ventilator

-

Surgical instruments (scissors, forceps, needle holder)

-

6-0 silk suture

-

Electrocardiogram (ECG) monitor

-

Heating pad

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia.

-

Intubate the rat and connect it to a mechanical ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Carefully open the pericardium.

-

Ligate the LAD coronary artery with a 6-0 silk suture. Ischemia is typically induced for 25-30 minutes.[4][10]

-

Successful occlusion can be confirmed by observing the paling of the myocardial tissue and changes in the ECG.

-

After the ischemic period, release the ligature to allow for reperfusion. Reperfusion is typically allowed for 1 to 24 hours.[4][5]

-

Close the chest in layers and allow the animal to recover on a heating pad.

-

Administer analgesics as required.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of olprinone in a rat model of myocardial infarction.

Caption: Experimental workflow for olprinone in a rat MI model.

Drug Administration

This compound can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration can be before ischemia (pre-treatment) or after the onset of ischemia.[4][5][10]

-

Pre-ischemic administration: Olprinone (e.g., 20 µg/kg) or saline is administered before the occlusion of the LAD artery.[10]

-

Post-ischemic administration: Olprinone (e.g., 0.2 mg/kg, i.p.) is administered after the induction of ischemia.[4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of olprinone in a rat model of myocardial infarction.

Table 1: Effect of Olprinone on Myocardial Infarct Size

| Treatment Group | Dosage | Timing of Administration | Infarct Size (% of Area at Risk) | Reference |

| Control (Saline) | - | Pre-ischemic | 43 ± 4% | [10] |

| Olprinone | 20 µg/kg | Pre-ischemic | 12 ± 4% | [10] |

| Control | - | Pre-ischemic | 33.5 ± 2.5% | [6] |

| Olprinone | 30 µM (repetitive infusion) | Pre-ischemic | 15.2 ± 0.4% | [6] |

Table 2: Effect of Olprinone on Cardiac Function

| Treatment Group | Dosage | Parameter | Value | Reference |

| Sham | - | Systolic Arterial Pressure (SAP) | 91.79 ± 6.88 mmHg | [5] |

| Ischemia/Reperfusion (I/R) | - | Systolic Arterial Pressure (SAP) | 83.99 ± 14.03 mmHg | [5] |

| Control | - | Peak Developed Pressure | 62.8 ± 4.9% | [6] |

| Olprinone | 30 µM (repetitive infusion) | Peak Developed Pressure | 94.6 ± 6.3% | [6] |

Table 3: Effect of Olprinone on Inflammatory and Apoptotic Markers

| Marker | Effect of Olprinone Administration | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced | [4] |

| Interleukin-1β (IL-1β) | Significantly reduced | [4] |

| Inter-Cellular Adhesion Molecule 1 (ICAM-1) | Significantly reduced | [4] |

| P-Selectin | Significantly reduced | [4] |

| Nitrotyrosine formation | Significantly reduced | [4] |

| Nuclear Factor kappa-B (NF-κB) expression | Significantly reduced | [4] |

| Poly (ADP-ribose) (PAR) formation | Significantly reduced | [4] |

| Apoptosis (Bax, Bcl-2, Fas-L, TUNEL) | Significantly reduced | [4] |

Conclusion

This compound demonstrates significant potential as a therapeutic agent for myocardial infarction. Its multifaceted mechanism of action, encompassing positive inotropic effects, vasodilation, and anti-inflammatory properties, contributes to a reduction in infarct size and an improvement in cardiac function in a rat model of MI. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of cardiovascular drug development. Further investigation into the long-term effects and clinical translation of these preclinical findings is warranted.

References

- 1. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]

- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olprinone, a PDE3 inhibitor, modulates the inflammation associated with myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. CV Pharmacology | The Pharmacologic Treatment of Myocardial Infarction [cvpharmacology.com]

- 10. Cardioprotection induced by olprinone, a phosphodiesterase III inhibitor, involves phosphatidylinositol-3-OH kinase-Akt and a mitochondrial permeability transition pore during early reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Studying the Cellular Effects of Olprinone Hydrochloride

Olprinone hydrochloride is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3][4] This elevation in cAMP mediates various physiological responses, making Olprinone a subject of interest in cardiovascular research. In cardiomyocytes, increased cAMP enhances calcium ion (Ca2+) influx, resulting in a positive inotropic (increased contractility) effect.[5][6] Conversely, in vascular smooth muscle cells, it leads to a decrease in cytosolic free Ca2+, causing vasodilation.[6][7] Olprinone also demonstrates anti-inflammatory properties and inhibits platelet aggregation.[1][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the multifaceted effects of this compound in various cell culture models. The key areas covered are its impact on intracellular cAMP levels, cardiomyocyte contractility, vascular smooth muscle relaxation, and platelet aggregation.

Mechanism of Action: Olprinone Signaling Pathways

Olprinone selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to cell-type-specific effects.

Caption: Olprinone's differential signaling in heart and vascular cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity.

Table 1: Inhibitory Potency of this compound against PDE Isozymes

| PDE Isozyme | IC50 Value (µM) | Source |

|---|---|---|

| PDE1 | 150 | [2] |

| PDE2 | 100 | [2] |

| PDE3 | 0.35 | [1][2] |

| PDE4 | 14 | [2] |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug required for 50% inhibition in vitro.

Table 2: Cellular Effects of this compound

| Cell Type | Effect | Effective Concentration | Source |

|---|---|---|---|

| Platelets | Inhibition of Aggregation | 3.6 µM | [8] |

| Rat Hepatocytes | >80% reduction in NO production | 1 mM | [9] |

| Post-MI Rat Hearts | Increased Peak Developed Pressure | 30 µM | [10] |

| Post-MI Rat Hearts | Decreased Infarct Size | 30 µM |[10] |

Experimental Protocols

Protocol 1: Assessment of Intracellular cAMP Levels

This protocol details the measurement of intracellular cAMP changes in response to Olprinone treatment using a competitive enzyme-linked immunoassay (ELISA) or a chemiluminescent immunoassay system.[11][12]

Caption: Workflow for measuring intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Seed appropriate cells (e.g., H9c2 cardiomyocytes, A7r5 vascular smooth muscle cells, or transfected HEK293 cells) in a 96-well plate at a density of 1-5 x 10⁴ cells/well.

-

Incubate for 24-48 hours at 37°C with 5% CO₂ to allow for cell attachment and growth.

-

-

Compound Preparation:

-

Treatment:

-

Remove the culture medium from the wells.

-

Wash the cells once with 1X PBS.

-

(Optional) To amplify the signal, pre-incubate cells with a general PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to raise basal cAMP levels.[13]

-

Add the various concentrations of Olprinone (or vehicle control) to the wells.

-

Incubate for the desired time period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the treatment medium.

-

Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., cAMP-Screen™ System, Cyclic AMP XP® Assay Kit).[11][12]

-

Perform the cAMP measurement following the kit's instructions. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for antibody binding sites.

-

Read the output on a microplate reader (absorbance for ELISA, luminescence for chemiluminescent assays).

-

-

Data Analysis:

Protocol 2: Analysis of Cardiomyocyte Contractility

This protocol describes how to assess the inotropic effects of Olprinone on isolated adult cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[14][15] Contractility can be measured by analyzing sarcomere shortening and calcium transients.[15][16]

Caption: Experimental workflow for cardiomyocyte contractility assay.

Methodology:

-

Cardiomyocyte Preparation:

-

Calcium Imaging (Optional but Recommended):

-

To simultaneously measure calcium handling, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the dye manufacturer's protocol.

-

-

Contractility Measurement:

-

Place the culture dish on the stage of an inverted microscope equipped with a video-based sarcomere length detection system (e.g., IonOptix).[15][17]

-

Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Record baseline data, including:

-

Sarcomere length (systolic and diastolic)

-

Time to peak shortening and time to 90% relaxation

-

Calcium transient amplitude and decay rate (if using a Ca²⁺ indicator)

-

-

-

Olprinone Treatment:

-

Perfuse the cells with buffer containing this compound at the desired concentration.

-

Allow 5-10 minutes for the drug to take effect.

-

-

Data Acquisition and Analysis:

-

Record post-treatment contractility and calcium transient data.

-

Analyze the data to determine the percentage change in fractional shortening, contraction/relaxation velocity, and calcium transient parameters compared to baseline. An increase in fractional shortening and faster calcium transients would indicate a positive inotropic effect.

-

Protocol 3: Vasodilation Assay in Vascular Smooth Muscle Cells (VSMCs)

This protocol assesses the vasodilatory (relaxant) effect of Olprinone on cultured VSMCs, typically by measuring its ability to counteract a contraction induced by an agonist.

Caption: Workflow for assessing vasorelaxant effects on VSMCs.

Methodology:

-

Cell Culture:

-

Culture VSMCs (e.g., from rabbit coronary artery or a cell line like A7r5) on glass-bottom dishes suitable for microscopy.[3]

-

-

Calcium Imaging:

-

Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Acquire baseline fluorescence images.

-

-

Treatment and Contraction:

-

Pre-incubate a set of cells with various concentrations of this compound for 10-15 minutes. Include a vehicle-only control group.

-

Induce cellular contraction by adding a vasoconstricting agonist, such as acetylcholine (ACh), endothelin-1, or a high concentration of potassium chloride (KCl), to all wells.[3]

-

Immediately begin recording changes in intracellular calcium via fluorescence microscopy.

-

-

Data Analysis:

-

Measure the peak intracellular calcium concentration in response to the agonist in both control and Olprinone-treated cells.

-

Calculate the percentage inhibition of the agonist-induced calcium increase by Olprinone. A significant reduction in the calcium peak indicates a relaxant effect.

-

Protocol 4: Platelet Aggregation Assay

This protocol uses Light Transmission Aggregometry (LTA), the gold standard for studying platelet function, to measure the inhibitory effect of Olprinone on platelet aggregation.[18]

Caption: Protocol workflow for Light Transmission Aggregometry.

Methodology:

-

Sample Preparation:

-

Collect whole blood from healthy volunteers via venipuncture into tubes containing 3.8% trisodium citrate.[19]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at a low speed (e.g., 190-240 x g) for 15-20 minutes at room temperature with no brake.[18][19]

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes.[18]

-

-

Aggregometry:

-

Turn on the light transmission aggregometer and allow it to warm up.

-

Calibrate the instrument: Use PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation (baseline).

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

-

Inhibition Assay:

-

Add the desired concentration of this compound (or vehicle control) to the PRP.

-

Incubate for 2-5 minutes while stirring.[18]

-

Add a platelet agonist (e.g., ADP, thrombin, or collagen) to induce aggregation.[18]

-

Record the change in light transmission for 5-10 minutes to generate an aggregation curve.

-

-

Data Analysis:

-

Determine the maximum aggregation percentage for each sample.

-

Calculate the percentage inhibition of aggregation for each Olprinone concentration relative to the vehicle control. This is calculated as: (1 - (Max Aggregation with Olprinone / Max Aggregation with Vehicle)) * 100%.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]

- 8. Toborinone and olprinone, phosphodiesterase III inhibitors, inhibit human platelet aggregation due to the inhibition of both calcium release from intracellular stores and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 14. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]

- 15. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 16. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Olprinone Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olprinone hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, exhibits positive inotropic and vasodilatory effects, making it a critical therapeutic agent in the management of acute heart failure.[1][2] Accurate quantification of Olprinone in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the robust and sensitive determination of this compound in plasma samples.

Signaling Pathway of Olprinone

Olprinone exerts its therapeutic effects by inhibiting the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac muscle cells, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility.[2][3] In vascular smooth muscle cells, increased cAMP leads to vasodilation, reducing both preload and afterload on the heart.[4]

Analytical Methods for Quantification

A summary of validated analytical methods for the quantification of Olprinone in plasma is presented below.

Table 1: Summary of LC-MS/MS and HPLC-UV Methods for Olprinone Quantification in Plasma

| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS (Rabbit Plasma) | Method 3: HPLC-UV |

| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction (Ostro™ 96-well plate) | Solid-Phase Extraction (Bond Elut C18®) |

| Chromatographic Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | CORTECS® T3 | Agela Venusil ASB C18 (4.6 mm ID × 25 cm, 5 µm) |

| Mobile Phase | Methanol:10 mmol/L ammonium acetate with 1% formic acid (50:50, v/v) | Gradient Elution | 0.01 mol/L dipotassium hydrogen phosphate:methanol (92:8), pH 2.5 |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) | UV at 215 nm |

| Internal Standard | Codeine | Olprinone-d3 | Milrinone |

| Linearity Range | 0.1 - 100 ng/mL | 10.0 - 2000.0 ng/mL | 40 - 200 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not Specified | Not Specified |

| Intra-day Precision (%RSD) | < 6.06% | < 5.1% | 0.83% (as RSD of recovery) |

| Inter-day Precision (%RSD) | < 6.06% | < 5.1% | Not Specified |

| Accuracy (%RE) | < 9.92% | 99.7 - 103.2% | 99.56% (as average recovery) |

| Reference | [5][6] | [7][8] | [9][10] |

Experimental Protocols

The following section provides detailed protocols for the sample preparation and analysis of Olprinone in plasma.

Experimental Workflow

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method is highly sensitive and suitable for pharmacokinetic studies in humans.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Codeine, 100 ng/mL).

-

Add 50 µL of 0.1 mol/L sodium carbonate solution.

-

Add 3 mL of extraction solvent (ethyl acetate:isopropanol, 95:5, v/v).

-

Vortex mix for 10 minutes.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Methanol:10 mmol/L ammonium acetate with 1% formic acid (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Olprinone: m/z 251.4 → 155.3

-

Codeine (IS): m/z 300.1 → 165.1

-

Method 2: LC-MS/MS with Solid-Phase Extraction (for Rabbit Plasma)

This rapid and high-throughput method is suitable for preclinical studies.[7][8]

1. Sample Preparation (Solid-Phase Extraction)

-

Use an Ostro™ 96-well plate for sample cleanup and extraction.

-

To a 50 µL aliquot of rabbit plasma, add the internal standard (Olprinone-d3).

-

Follow the manufacturer's protocol for the Ostro™ plate for protein precipitation and extraction.

-

Dilute the extracted sample as required.

-

Inject an aliquot into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

-

LC System: Acquity UPLC system or equivalent.

-

Column: CORTECS® T3.

-

Run Time: 3 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Olprinone: m/z 251.07 → 155.06

-

Olprinone-d3 (IS): m/z 254.21 → 158.10

-

Method 3: HPLC-UV with Solid-Phase Extraction

A robust HPLC-UV method suitable for routine analysis.[4][9][10]

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma, add 100 µL of the internal standard solution (Milrinone, 10 ng/100 µL in methanol).

-

Add 1 mL of 0.2 M phosphate buffer (pH 5.5) and mix.

-

Apply the mixture to a Bond Elut C18® column pre-conditioned with methanol and water.

-

Wash the column with water.

-

Elute Olprinone and the internal standard with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject an aliquot into the HPLC system.

2. Chromatographic Conditions

-

HPLC System: Standard HPLC system with UV detector.

-

Column: Agela Venusil ASB C18 (4.6 mm ID × 25 cm, 5 µm).

-

Mobile Phase: 0.01 mol/L dipotassium hydrogen phosphate and methanol (92:8), adjusted to pH 2.5.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

Method Validation Summary

All presented methods have been validated according to regulatory guidelines, demonstrating acceptable linearity, precision, accuracy, and sensitivity for the intended purpose.[5][7][9]

Table 2: Method Validation Parameters

| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS (Rabbit Plasma) | Method 3: HPLC-UV |

| Linearity (r²) | > 0.9995 | > 0.99 | > 0.9993 |

| LLOQ | 0.1 ng/mL | Not Specified | Not Specified |

| Recovery | 80.5 - 82.9% | Not Specified | 98.65 - 101.29% |

| Stability | Stable under various conditions | Stable under various conditions | Not Specified |